

Application Note: Protocol for Solid-Phase Synthesis of Cyclic(YCDGFYACYMDV)

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Compound of Interest

Compound Name: Cyclic(YCDGFYACYMDV)

Cat. No.: B15613770

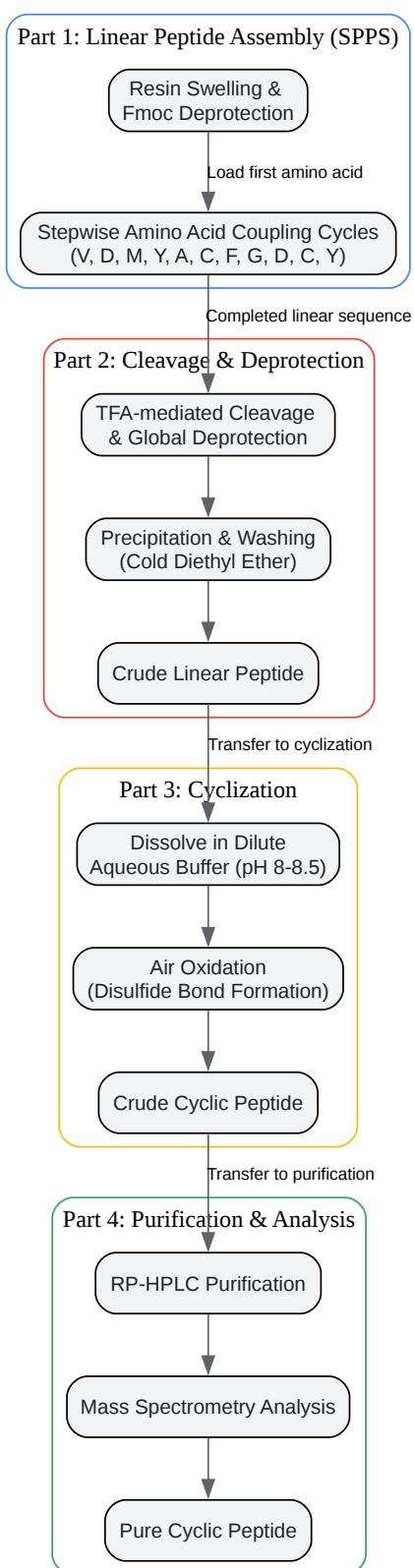
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Audience: This document is intended for researchers, scientists, and drug development professionals with experience in peptide chemistry. It provides a detailed protocol for the synthesis, cyclization, and purification of the disulfide-bridged cyclic peptide, **Cyclic(YCDGFYACYMDV)**.

Introduction: Cyclic peptides are a class of molecules with significant therapeutic potential, often exhibiting enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts.[1][2][3] The peptide sequence YCDGFYACYMDV contains two cysteine residues, making it suitable for cyclization via the formation of an intramolecular disulfide bond. This protocol details a robust method for its synthesis using Fmoc/tBu solid-phase peptide synthesis (SPPS) for the linear precursor, followed by cleavage, deprotection, and subsequent solution-phase oxidative cyclization.[4][5]

Overall Experimental Workflow

The synthesis is performed in four main stages: linear peptide assembly on a solid support, cleavage from the resin with concurrent side-chain deprotection, solution-phase cyclization to form the disulfide bridge, and final purification.



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